molecular formula C9H10FN3O4 B1209149 Flurocitabine

Flurocitabine

Cat. No.: B1209149
M. Wt: 243.19 g/mol
InChI Key: PAYBYKKERMGTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Flurocitabine is a synthetic nucleoside analog derived from cytarabine. It is primarily used in scientific research due to its potential therapeutic applications, particularly in the treatment of various cancers. The compound is known for its ability to interfere with DNA synthesis, making it a valuable tool in cancer research and chemotherapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flurocitabine involves several steps, starting with the modification of cytarabineThe reaction conditions typically involve the use of fluorinating agents and protective groups to ensure the selective modification of the desired positions on the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The final product is purified using techniques such as crystallization and chromatography to ensure its suitability for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Flurocitabine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are carefully controlled to achieve the desired modifications without degrading the compound .

Major Products

Scientific Research Applications

Flurocitabine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of other nucleoside analogs and as a reference compound in analytical studies.

    Biology: The compound is used to study DNA synthesis and repair mechanisms, as well as the effects of nucleoside analogs on cellular processes.

    Medicine: It has potential therapeutic applications in the treatment of cancers, particularly those that are resistant to other chemotherapeutic agents.

    Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

Flurocitabine exerts its effects by interfering with DNA synthesis. It is incorporated into the DNA strand during replication, leading to chain termination and inhibition of further DNA synthesis. This results in the death of rapidly dividing cancer cells. The compound targets DNA polymerase, an enzyme critical for DNA replication, and disrupts the normal function of the enzyme, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom at the 5-position, which enhances its stability and potency compared to other nucleoside analogs. This modification also allows it to overcome resistance mechanisms that limit the efficacy of other chemotherapeutic agents .

Properties

Molecular Formula

C9H10FN3O4

Molecular Weight

243.19 g/mol

IUPAC Name

11-fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol

InChI

InChI=1S/C9H10FN3O4/c10-3-1-13-8-6(5(15)4(2-14)16-8)17-9(13)12-7(3)11/h1,4-6,8,11,14-15H,2H2

InChI Key

PAYBYKKERMGTSS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CO)O)F

Synonyms

5-fluoro-2,2'-cyclocytidine
AAFC
anhydro-ara-5-fluorocytosine
NSC 166641

Origin of Product

United States

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